N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a fluorophenyl group, a triazole ring, and a quinazolinone moiety
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the quinazolinone moiety: This step involves the reaction of the triazole intermediate with a quinazolinone derivative.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It may be studied for its biological activity and potential as a drug candidate.
Materials Science: The compound’s properties can be investigated for applications in materials science, such as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide can be compared with similar compounds such as:
N-(4-fluorophenyl)-3,5-dimethoxybenzamide: This compound has a similar fluorophenyl group but differs in the rest of its structure.
Quinazolinone derivatives: Compounds with the quinazolinone moiety can be compared for their biological activity and applications.
Triazole derivatives:
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and applications not found in other similar compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-methyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-27-17(10-18(28)22-13-8-6-12(21)7-9-13)25-26-20(27)30-11-16-23-15-5-3-2-4-14(15)19(29)24-16/h2-9H,10-11H2,1H3,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWLWGMEWYRWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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